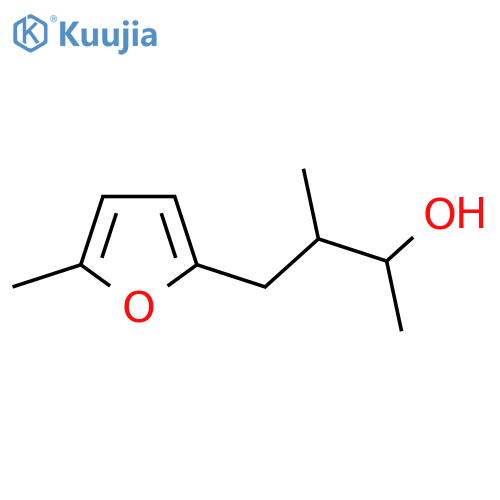Cas no 2172251-95-3 (3-methyl-4-(5-methylfuran-2-yl)butan-2-ol)

2172251-95-3 structure
商品名:3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
- 2172251-95-3
- EN300-1625239
-
- インチ: 1S/C10H16O2/c1-7(9(3)11)6-10-5-4-8(2)12-10/h4-5,7,9,11H,6H2,1-3H3
- InChIKey: GMRQHEPJHNNECM-UHFFFAOYSA-N
- ほほえんだ: OC(C)C(C)CC1=CC=C(C)O1
計算された属性
- せいみつぶんしりょう: 168.115029749g/mol
- どういたいしつりょう: 168.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1625239-0.1g |
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol |
2172251-95-3 | 0.1g |
$855.0 | 2023-06-04 | ||
| Enamine | EN300-1625239-10.0g |
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol |
2172251-95-3 | 10g |
$4176.0 | 2023-06-04 | ||
| Enamine | EN300-1625239-0.05g |
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol |
2172251-95-3 | 0.05g |
$816.0 | 2023-06-04 | ||
| Enamine | EN300-1625239-0.5g |
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol |
2172251-95-3 | 0.5g |
$933.0 | 2023-06-04 | ||
| Enamine | EN300-1625239-5.0g |
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol |
2172251-95-3 | 5g |
$2816.0 | 2023-06-04 | ||
| Enamine | EN300-1625239-5000mg |
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol |
2172251-95-3 | 5000mg |
$2443.0 | 2023-09-22 | ||
| Enamine | EN300-1625239-250mg |
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol |
2172251-95-3 | 250mg |
$774.0 | 2023-09-22 | ||
| Enamine | EN300-1625239-0.25g |
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol |
2172251-95-3 | 0.25g |
$893.0 | 2023-06-04 | ||
| Enamine | EN300-1625239-1.0g |
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol |
2172251-95-3 | 1g |
$971.0 | 2023-06-04 | ||
| Enamine | EN300-1625239-500mg |
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol |
2172251-95-3 | 500mg |
$809.0 | 2023-09-22 |
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
2172251-95-3 (3-methyl-4-(5-methylfuran-2-yl)butan-2-ol) 関連製品
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
